Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and an ester functional group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an appropriate aldehyde and a β-keto ester in the presence of a base.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and an ester.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: By interacting with receptors, it can modulate their activity, leading to various biological effects.
Pathway Interference: The compound can interfere with specific biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-triazole-5-carboxylate: This compound has a triazole ring instead of an oxadiazole ring.
Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-thiadiazole-5-carboxylate: This compound has a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory effects supported by recent research findings.
Chemical Structure and Properties
The compound features an oxadiazole ring fused with a pyridine derivative, which is known for enhancing biological activity. The presence of the 3-methoxyphenyl group and the dimethyl substitution on the pyridine ring contribute to its lipophilicity and potential bioactivity.
1. Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole core have demonstrated broad-spectrum antimicrobial properties. Research indicates that derivatives of this structure exhibit significant activity against various bacterial strains. For instance:
- Antistaphylococcal Activity : Recent studies have shown that oxadiazole derivatives can effectively combat methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
Compound | MIC (μg/mL) | Activity Level |
---|---|---|
Oxadiazole Derivative | 4 - 32 | High |
Chloramphenicol | 8 - 64 | Moderate |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies reveal that it exhibits cytotoxic effects against several human cancer cell lines:
- Cell Lines Tested : The compound was tested against breast cancer (T47D), colon cancer (HCT116), and lung cancer cells.
Cell Line | IC50 (μM) | Effect |
---|---|---|
T47D | 43.4 | Moderate |
HCT116 | 6.2 | High |
A549 | Not reported | Notable |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has shown promising anti-inflammatory effects in vitro. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Case Studies and Research Findings
Case Study 1: Synthesis and Evaluation
A study synthesized a series of oxadiazole derivatives including the target compound and evaluated their biological activities. The results indicated that modifications on the oxadiazole ring significantly influenced their pharmacological profiles .
Case Study 2: Structure-Activity Relationship (SAR)
Research has established a clear SAR for oxadiazole derivatives emphasizing that substituents on both the oxadiazole and pyridine rings play crucial roles in enhancing biological activity. This highlights the importance of molecular design in developing effective therapeutic agents .
Properties
Molecular Formula |
C19H19N3O5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxopyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C19H19N3O5/c1-5-26-19(24)17-20-16(21-27-17)15-11(2)9-12(3)22(18(15)23)13-7-6-8-14(10-13)25-4/h6-10H,5H2,1-4H3 |
InChI Key |
MWZCZJKDEXWHOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=C(C=C(N(C2=O)C3=CC(=CC=C3)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.